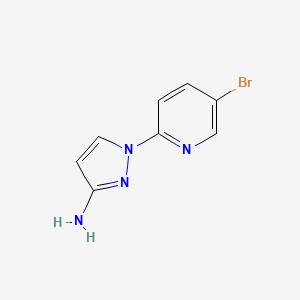

1-(5-Bromopyridin-2-yl)-1h-pyrazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-6-1-2-8(11-5-6)13-4-3-7(10)12-13/h1-5H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRPCUVTYIDKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 1 5 Bromopyridin 2 Yl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecular framework.

In a related analogue, 2-(4-bromophenyl)pyridine, the proton NMR signals for the pyridine (B92270) ring are observed in the aromatic region, typically between δ 7.21 and 8.63 ppm. rsc.org The carbon signals for this analogue appear in the range of δ 120.3 to 156.2 ppm. rsc.org For pyrazole-containing compounds, the protons on the pyrazole (B372694) ring typically resonate in the aromatic region as well, with distinct chemical shifts that are influenced by the substituents on the ring.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Pyrazole-Pyridine Compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H3' | ~7.8 | ~138.0 |

| Pyridine-H4' | ~7.2 | ~122.0 |

| Pyridine-H5' | ~8.1 | ~148.0 |

| Pyridine-H6' | ~8.5 | ~112.0 |

| Pyrazole-H4 | ~6.5 | ~100.0 |

| Amine-NH₂ | ~5.0 (broad) | - |

Note: The data presented are approximate values for a representative 1-(pyridin-2-yl)-1H-pyrazol-3-amine structure and are intended for illustrative purposes.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While a crystal structure for 1-(5-Bromopyridin-2-yl)-1H-pyrazol-3-amine has not been reported in the reviewed literature, the analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine provides a solid foundation for understanding the crystallographic properties of this class of compounds. nih.gov This analogue crystallizes in a specific crystal system and space group, with defined unit cell dimensions. These parameters are crucial for the complete description of the crystal structure.

Table 2: Illustrative Crystallographic Data for a Related Pyrazole-Pyridine Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 11.789 |

| β (°) | 105.34 |

| Volume (ų) | 1778.9 |

| Z | 4 |

Note: This data is representative of a related pyrazole-pyridine structure and serves as an example.

The solid-state structure of pyrazole-pyridine compounds is stabilized by a network of intermolecular interactions. In the case of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the molecular packing is characterized by both hydrogen bonding and π–π stacking interactions. nih.gov The amine group on the pyrazole ring can act as a hydrogen bond donor, forming interactions with nitrogen atoms on adjacent molecules. Furthermore, the aromatic pyrazole and pyridine rings can engage in π–π stacking, where the electron clouds of the rings interact, contributing to the stability of the crystal lattice. These types of interactions are also observed in other substituted pyrazole derivatives.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified and analyzed.

For 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the Hirshfeld surface analysis reveals the dominance of H···H contacts, which account for a significant portion of the total surface area, indicating the importance of van der Waals forces in the crystal packing. nih.gov Other significant interactions include C···H/H···C, N···H/H···N, and C···C contacts. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the relative contributions of different types of contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrazole-Pyridine Compound

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 66.9 |

| C···H/H···C | 12.4 |

| N···H/H···N | 7.8 |

| C···N/N···C | 6.8 |

| C···C | 6.1 |

Note: Data is based on the analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. nih.gov

Computational Chemistry and Theoretical Studies on 1 5 Bromopyridin 2 Yl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like 1-(5-Bromopyridin-2-yl)-1H-pyrazol-3-amine, DFT calculations can predict a variety of molecular properties, providing a theoretical framework for understanding its reactivity and behavior. Such calculations are commonly performed on related bromopyridine and pyrazole (B372694) compounds to understand their molecular properties. researchgate.netnih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energies and shapes of these orbitals are crucial in determining the chemical reactivity and kinetic stability of a compound. youtube.comufla.br

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an important indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the distribution of the HOMO and LUMO would likely be influenced by the electron-withdrawing nature of the bromopyridine ring and the electron-donating character of the amino group on the pyrazole ring. DFT calculations could precisely map these orbitals and quantify the energy gap, offering predictions about the molecule's reactivity hotspots.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 | High kinetic stability |

Note: The data in this table is hypothetical and serves as an illustrative example of what DFT calculations would yield.

An Electrostatic Potential (ESP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). deeporigin.comnumberanalytics.com These maps are invaluable for understanding intermolecular interactions, particularly non-covalent interactions like hydrogen bonding and halogen bonding, which are critical for drug-receptor binding. nih.govmdpi.com

For this compound, an ESP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyridine (B92270) and pyrazole rings, as well as the bromine atom, indicating regions that can act as hydrogen bond acceptors or engage in halogen bonding.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group, indicating regions that can act as hydrogen bond donors.

This information is crucial for predicting how the molecule might interact with biological targets. researchgate.net

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. alrasheedcol.edu.iqresearchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. For related pyrazole and pyrazine (B50134) derivatives, molecular docking has been instrumental in identifying potential therapeutic applications. nih.govnih.gov

By docking this compound into the active sites of various proteins, researchers can generate plausible binding poses. These models reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. The docking score, a numerical value representing the predicted binding affinity, can then be used to rank potential ligands. nih.gov For instance, pyrazole derivatives have been docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to explore their anti-inflammatory potential. nih.gov

Molecular docking can be used to screen a compound against a library of known protein structures to identify potential biological targets, a process known as reverse docking. This in silico approach can help to hypothesize the mechanism of action of a novel compound or to identify potential off-target effects. Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govmdpi.comrsc.org Docking studies could reveal whether this compound has the potential to bind to the ATP-binding pocket of specific kinases. nih.gov

Table 2: Potential Biological Targets for Pyrazole-Containing Compounds Identified Through Molecular Docking

| Target Protein | Therapeutic Area | Reference |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |

| Protein Kinases (e.g., CDK2, VEGFR-2) | Anticancer | nih.govrsc.org |

| Carbonic Anhydrase | Various | nih.gov |

| β-secretase (BACE1) | Alzheimer's Disease | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. chemrevlett.comchemrevlett.com This approach is particularly useful in ligand-based drug design, where the structure of the target protein is unknown.

For a series of analogs of this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices) with their experimentally determined biological activity. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. QSAR equations have been successfully developed for related pyridine-containing compounds to predict their therapeutic potential. researchgate.net

A general form of a QSAR equation is:

Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant

Where the descriptors can be electronic, steric, or hydrophobic parameters. The development of a statistically robust QSAR model requires a diverse set of compounds with a wide range of biological activities. nih.govchemrevlett.com

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational chemistry for forecasting the biological activity of novel compounds. ontosight.ai For compounds structurally related to this compound, 2D and 3D-QSAR studies are instrumental in correlating molecular structures with their biological activities. nih.govnih.gov

The development of a QSAR model for a series of pyrazole derivatives typically involves the following steps:

Data Collection: A dataset of compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. nih.gov

Molecular Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. nih.gov

Model Generation and Validation: Statistical methods are used to build a mathematical model that links the descriptors to the biological activity. The robustness and predictive power of the model are then rigorously validated. nih.gov

For instance, a study on pyrazole derivatives designed as anticancer agents utilized 2D-QSAR models to predict their activity against several cancer cell lines. nih.gov The models were built using molecular descriptors calculated with software like the Molecular Operating Environment (MOE) and were validated according to the Organization for Economic Co-operation and Development (OECD) guidelines. nih.gov Such models help in identifying which structural features are crucial for the desired biological effect, thereby guiding the design of new, more potent derivatives. nih.gov

Table 1: Methodological Overview of Predictive Model Development for Pyrazole Analogs

| Step | Description | Example Software/Tools | Key Outputs |

| Data Curation | Compiling a set of molecules with known biological activity (e.g., IC50 values). | Literature databases (e.g., ChEMBL, PubChem) | A training set and a test set of compounds. |

| Descriptor Calculation | Generating numerical values that describe the physicochemical properties of the molecules. | MOE, PaDEL-Descriptor | A matrix of molecular descriptors. |

| Model Building | Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create a predictive equation. | VLifeMDS, SYBYL | A QSAR equation (e.g., pIC50 = c0 + c1D1 + c2D2...). |

| Model Validation | Assessing the statistical significance and predictive ability of the model using internal and external validation techniques. | Cross-validation (q²), correlation coefficient (r²) | Statistically robust and predictive QSAR models. |

Pharmacophore Generation and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational techniques used to discover novel bioactive molecules from large chemical databases. chemmethod.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.net

The process for pyrazole derivatives generally follows these steps:

Pharmacophore Model Generation: Based on a set of known active ligands or the structure of the target's active site, a pharmacophore model is created. researchgate.netnih.gov For example, a model for pyrazole-based Dipeptidyl Peptidase IV (DPP-4) inhibitors was developed consisting of a hydrogen bond donor, a hydrogen bond acceptor, and two hydrophobic features. researchgate.net

Database Screening: Large databases of chemical compounds are then screened to find molecules that fit this pharmacophore model. acs.org

Molecular Docking: The "hit" compounds from the screening are then subjected to molecular docking studies to predict their binding orientation and affinity within the target's active site. nih.govnih.gov This helps in refining the selection of candidates for further experimental testing. researchgate.net

This integrated approach has been successfully applied to identify novel pyrazole-based inhibitors for various targets, including enzymes implicated in cancer and microbial infections. chemmethod.comnih.govresearchgate.net For example, high-throughput virtual screening (HTVS) of thousands of pyrazole compounds led to the identification of potential inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com The pyrazole scaffold is often highlighted for its ability to establish crucial interactions like hydrogen bonds and π-π stacking within enzyme active sites. chemmethod.comresearchgate.net

Table 2: Virtual Screening Workflow for Pyrazole-Based Compounds

| Phase | Technique | Purpose | Example Application |

| Hit Identification | Pharmacophore-Based Screening | To rapidly filter large compound libraries for molecules with the required 3D chemical features. | Identifying pyrazole-dimedone hybrids with potential antimicrobial activity. nih.govresearchgate.net |

| Hit-to-Lead | Molecular Docking | To predict the binding mode and affinity of hit compounds to a biological target. | Screening pyrazole derivatives against the SARS-CoV-2 main protease. nih.gov |

| Lead Optimization | Molecular Dynamics (MD) Simulations | To assess the stability of the ligand-protein complex over time. | Validating the stability of docked pyrazole derivatives in the active site of an enzyme. nih.gov |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions: Methodological Aspects and Predictive Models

In silico ADME prediction is a critical step in early-stage drug discovery, aiming to forecast the pharmacokinetic properties of a compound. semanticscholar.orgjohnshopkins.edu This helps in identifying candidates with favorable drug-like properties and reducing the likelihood of late-stage failures. bdpsjournal.org Web-based tools like SwissADME and pkCSM are widely used for these predictions. semanticscholar.orgekb.egmdpi.com

For heterocyclic compounds like this compound, a range of physicochemical and pharmacokinetic parameters are evaluated. ekb.egnih.gov These predictions are often guided by established rules, such as Lipinski's Rule of Five, which helps to assess the potential for oral bioavailability. bdpsjournal.orgmdpi.com

Key ADME parameters predicted for pyrazole and related derivatives include:

Physicochemical Properties: Molecular weight, lipophilicity (LogP), water solubility, and topological polar surface area (TPSA). mdpi.com

Absorption: Prediction of gastrointestinal (GI) absorption and permeability through the Caco-2 cell model. semanticscholar.org

Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. mdpi.com

Excretion: Prediction of total clearance.

Drug-likeness: Evaluation based on rules like Lipinski's, Ghose's, Veber's, Egan's, and Muegge's filters. bdpsjournal.org

Bioavailability: A graphical "bioavailability radar" is often used to quickly assess a molecule's drug-likeness based on six key physicochemical properties. ekb.egmdpi.com

Studies on various pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have utilized these in silico tools to predict their ADME profiles, finding many to possess acceptable and promising drug-like characteristics, suggesting their potential as orally bioavailable drug candidates. semanticscholar.orgjohnshopkins.edunih.gov

Table 3: Common In Silico ADME Parameters Predicted for Pyrazole Derivatives Using SwissADME

| Parameter Category | Specific Parameter | Predicted Value/Descriptor | Importance |

| Physicochemical Properties | Molecular Weight | g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | Consensus LogP | Affects solubility, permeability, and metabolism. | |

| Water Solubility | LogS (ESOL) | Crucial for absorption and formulation. | |

| TPSA | Ų | Relates to membrane permeability. | |

| Pharmacokinetics | GI Absorption | High/Low | Predicts oral absorption. |

| BBB Permeant | Yes/No | Indicates potential for CNS effects. | |

| CYP Inhibition | Yes/No for various isoforms | Predicts potential for drug-drug interactions. | |

| Drug-Likeness | Lipinski's Rule | Yes/No (violations) | Assesses oral bioavailability potential. |

| Bioavailability Score | e.g., 0.55 | A probabilistic score for oral bioavailability. |

Structure Activity Relationship Sar Studies of 1 5 Bromopyridin 2 Yl 1h Pyrazol 3 Amine Derivatives

Impact of Substitutions on the Pyrazole (B372694) Ring System

The pyrazole ring is a versatile core that allows for substitutions at multiple positions, significantly influencing the compound's biological profile. nih.gov For derivatives of 1-(5-Bromopyridin-2-yl)-1H-pyrazol-3-amine, the amino group at the C3-position (or C5-position depending on tautomeric form) is a critical feature, often involved in key interactions with biological targets. mdpi.commdpi.com Modifications at this site, as well as at the C4 and C5 positions, can modulate potency, selectivity, and pharmacokinetic properties.

Research on analogous 1H-pyrazole-3-carboxamide derivatives has shown that modifying substituents on the pyrazole ring can dramatically impact inhibitory activity against targets like Fms-like receptor tyrosine kinase 3 (FLT3). mdpi.com For instance, the introduction of different groups can alter the electronic and steric properties of the molecule, affecting its binding affinity.

Key SAR insights for the pyrazole ring include:

The C3-Amine Group: Acylation or alkylation of the 3-amino group can influence hydrogen bonding capabilities. In many kinase inhibitors, this amine forms a crucial hydrogen bond with the hinge region of the kinase.

The C4-Position: This position is often solvent-exposed in target binding sites, making it an ideal point for introducing substituents to improve solubility or other physicochemical properties without disrupting core binding interactions.

The C5-Position: Substitutions at this position can provide an additional vector for exploring the binding pocket, potentially leading to enhanced potency or altered selectivity profiles.

The following table illustrates hypothetical SAR data for substitutions on the pyrazole ring, based on common findings in pyrazole-based inhibitors.

| Compound | Modification on Pyrazole Ring | Relative Potency |

| Parent | Unsubstituted | 1x |

| Derivative A | C3-NHCOCH₃ (Acetamide) | 5x |

| Derivative B | C4-Cl (Chloro) | 2.5x |

| Derivative C | C4-CH₂OH (Hydroxymethyl) | 0.8x |

| Derivative D | C5-CH₃ (Methyl) | 1.5x |

Influence of Modifications on the Bromopyridine Moiety

The 5-bromopyridine moiety is another key component for tuning the biological activity of the scaffold. The pyridine (B92270) ring itself can participate in π-stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor. The bromine atom at the 5-position is particularly important.

Key roles of the bromopyridine moiety:

Halogen Bonding: The bromine atom can form halogen bonds, which are specific non-covalent interactions that can contribute significantly to binding affinity.

Hydrophobic Interactions: The bromo-substituent fills a hydrophobic pocket within the target protein, enhancing binding.

Metabolic Stability: The presence of the halogen can influence the metabolic stability of the compound.

SAR studies on related imidazo[4,5-b]pyridine derivatives have demonstrated that modifications to substituents on an attached ring system can lead to distinct differences in binding modes and inhibitory profiles. researchgate.net For this compound derivatives, replacing the bromine with other halogens (e.g., chlorine or fluorine) or with other small lipophilic groups could fine-tune interactions within a hydrophobic pocket. Moving the bromine to other positions on the pyridine ring would likely alter the geometry of the molecule, potentially disrupting favorable interactions with the target.

The table below shows potential effects of modifying the bromopyridine ring on biological activity.

| Compound | Modification on Pyridine Moiety | Effect on Activity |

| Parent | 5-Bromo | Baseline |

| Derivative E | 5-Chloro | Potentially similar or slightly reduced potency |

| Derivative F | 5-Fluoro | May alter electronic properties and cell permeability |

| Derivative G | 5-Cyano | Could introduce additional hydrogen bonding opportunities |

| Derivative H | 4-Bromo | Likely to decrease activity due to altered geometry |

Role of Linker Chemistry in Modulating Biological Activity

In many drug design strategies, a core scaffold like this compound is connected via a "linker" to another chemical entity. This is common in the development of PROTACs (proteolysis-targeting chimeras), antibody-drug conjugates (ADCs), or dual-target inhibitors. The chemical nature of the linker is critical, as it controls the distance, flexibility, and orientation between the two connected parts. nih.gov

Linkers can be broadly categorized as cleavable or non-cleavable. nih.gov

Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific enzymes (e.g., cathepsins, sulfatases) or conditions (e.g., acidic pH, glutathione (B108866) reduction) found within target cells. nih.govnih.gov

Non-Cleavable Linkers: These remain intact, and the entire conjugate is responsible for the biological effect.

| Linker Type | Cleavage Mechanism | Potential Application for Derivatives |

| Hydrazone | Acidic pH (e.g., endosomes) | Targeted release in tumor microenvironments |

| Disulfide | High glutathione concentration | Intracellular drug release |

| Peptide | Specific proteases (e.g., Cathepsin B) | Tumor-selective payload delivery |

| Alkane Chain | Non-cleavable | Stable linker for dual-target inhibitors |

Stereochemical Considerations and Enantiomeric Effects in Derivatives

Chirality plays a fundamental role in drug action because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov When a chiral center is introduced into a derivative of this compound, it results in a pair of enantiomers—molecules that are non-superimposable mirror images of each other.

These enantiomers can have vastly different pharmacological and toxicological profiles. researchgate.netnih.gov

Eutomer: The enantiomer with the desired biological activity.

Distomer: The other enantiomer, which may be less active, inactive, or contribute to undesirable side effects. nih.gov

A classic example is the anti-inflammatory drug ibuprofen, where the (S)-enantiomer is responsible for the therapeutic effect, while the (R)-enantiomer is largely inactive. ntu.edu.sg Similarly, for ofloxacin, the (S)-enantiomer (levofloxacin) possesses the desired antimicrobial activity, while the (R)-enantiomer may contribute to neurotoxicity. nih.gov

Therefore, if a chiral center were introduced into a derivative—for instance, by adding a chiral substituent to the pyrazole or pyridine ring—it would be essential to separate and test each enantiomer individually. This process, known as chiral resolution, ensures that the final drug candidate has an optimized therapeutic profile, potentially leading to greater potency, a better safety margin, and a simplified pharmacokinetic profile. nih.gov

Design and Synthesis of Focused Compound Libraries for SAR Exploration

To efficiently explore the SAR of the this compound scaffold, medicinal chemists often employ the design and synthesis of focused compound libraries. nih.gov Rather than synthesizing compounds one by one, parallel synthesis techniques are used to create a series of related molecules where specific positions on the scaffold are systematically varied. drugdesign.org

The design of these libraries is often guided by computational methods. mdpi.com

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict how different derivatives will bind. drugdesign.org This allows chemists to prioritize the synthesis of compounds that are most likely to be active.

Ligand-Based Design: In the absence of a target structure, models can be built based on the properties of known active compounds. Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship) can identify the key steric and electronic features required for activity. nih.gov

Once a library is designed, it can be synthesized and screened for biological activity. The results provide a wealth of SAR data, highlighting which substituents at which positions enhance or diminish activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery, enabling the rapid optimization of lead compounds. mdpi.comrsc.org

Biological Activity Investigations and Molecular Mechanism Elucidation for 1 5 Bromopyridin 2 Yl 1h Pyrazol 3 Amine Analogs

Exploration of Antimicrobial Potential

The pyrazole (B372694) scaffold is a versatile core structure found in many drugs with antimicrobial properties. nih.gov Due to the rise of microbial infections and antimicrobial resistance, there is a continuous search for new therapeutic agents, with pyrazole derivatives being a significant area of investigation. eurekaselect.comnih.gov These compounds have been evaluated for their efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.com

Research has shown that the antimicrobial activity of pyrazole derivatives can be influenced by the specific substitutions on the pyrazole ring. nih.gov For instance, certain novel pyrazole analogues have demonstrated significant antibacterial activity. One study found a particular compound to be exceedingly active against the Gram-negative bacterium E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another analog showed high activity against the Gram-negative bacterium S. epidermidis with an MIC of 0.25 μg/mL. nih.gov

Similarly, the antifungal potential of these compounds is well-documented. nih.gov In one study, a series of newly synthesized pyrazole derivatives were tested against various fungal strains. One compound, in particular, showed remarkable activity against A. clavatus. connectjournals.com The combination of the pyrazole core with other pharmacophores like thiazole, oxadiazole, or indole (B1671886) has been a strategy to enhance their antimicrobial spectrum and potency. nih.gov

| Compound/Analog | Target Organism | Activity (MIC) | Reference |

| Pyrazole Analog 1 | E. coli (Gram-negative) | 0.25 µg/mL | nih.gov |

| Ciprofloxacin (Standard) | E. coli (Gram-negative) | 0.5 µg/mL | nih.gov |

| Pyrazole Analog 2 | S. epidermidis (Gram-negative) | 0.25 µg/mL | nih.gov |

| Pyrazole Analog 3 | A. clavatus (Fungus) | Remarkable Activity | connectjournals.com |

Anti-inflammatory and Analgesic Properties of Related Heterocyclic Scaffolds

Pyrazole derivatives are well-established as anti-inflammatory and analgesic agents, with marketed drugs like celecoxib (B62257) and lonazolac (B1214889) belonging to this class. benthamdirect.com Research into novel pyrazole derivatives continues to yield compounds with potent anti-inflammatory effects, often with the goal of minimizing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The pharmacological profile of a novel pyrazole derivative, FR140423, demonstrated potent anti-inflammatory and analgesic effects. nih.gov In carrageenan-induced paw edema and adjuvant arthritis models in rats, oral administration of FR140423 dose-dependently reduced inflammation, with effects two- to three-fold more potent than indomethacin. nih.gov Furthermore, FR140423 exhibited a dose-dependent anti-hyperalgesic effect in a yeast-induced hyperalgesia model that was five-fold more potent than indomethacin. nih.gov Uniquely, unlike indomethacin, it also produced a morphine-like analgesic effect in the tail-flick test, which was blocked by the opioid antagonist naloxone. nih.gov

In another study, various newly synthesized pyrazole derivatives were evaluated for their anti-inflammatory and analgesic activities. nih.gov The results from a carrageenan-induced rat paw edema test showed that a carboxyphenylhydrazone derivative (N9) was more potent than its chlorophenyl counterpart (N8). nih.gov A different carboxyphenylhydrazone derivative (N7) was also found to be more potent than its chlorophenyl counterpart (N6) in the cotton granuloma test. nih.gov These studies highlight that structural modifications significantly impact the anti-inflammatory and analgesic efficacy of pyrazole-based compounds. benthamdirect.comnih.gov

Oncological Research Applications: Investigation of Antitumor Properties

The pyrazole scaffold is a privileged structure in the development of anticancer agents, with derivatives showing a broad spectrum of pharmacological activities against various cancer cell lines. nih.govnih.gov These compounds have been investigated for their ability to interact with multiple targets involved in cancer progression, including protein kinases like PI3K. nih.govresearchgate.net Similarly, related heterocyclic compounds such as pyrazine (B50134) derivatives have also garnered significant attention for their potential as anticancer agents. researchgate.netbenthamdirect.comnih.gov

One series of novel pyrazole carbaldehyde derivatives was designed as potential PI3 kinase (PI3K) inhibitors. nih.gov Among these, one compound was identified as the most potent PI3K inhibitor, exhibiting excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 μM, which was superior to the standard drug doxorubicin (B1662922) (IC₅₀ of 0.95 μM). nih.gov The PI3K/Akt signaling pathway is frequently dysregulated in human tumors, making it an attractive target for cancer therapy. researchgate.net

The antitumor potential of pyrazole and pyrazine analogs is frequently evaluated using cell-based assays that measure the inhibition of cancer cell proliferation. The MTT assay is a common method used for this purpose. zu.edu.eg

In one study, novel indole derivatives linked to a pyrazole moiety were screened for in vitro antitumor activity against four human cancer cell lines: HCT-116 (colon), MCF-7 (breast), HepG2 (liver), and A549 (lung). nih.gov Two derivatives, compounds 33 and 34, displayed potent cancer inhibition with IC₅₀ values under 23.7 µM, outperforming the standard reference drug doxorubicin (IC₅₀ = 24.7–64.8 µM). nih.gov Another study on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives identified a compound that inhibited HCT-116 cells with an IC₅₀ value of 1.51 μM and another that was most active against MCF-7 cells with an IC₅₀ of 7.68 μM. nih.gov

Pyrazine derivatives have also shown potent cytotoxic activity. zu.edu.eg A series of synthesized pyrazine derivatives were screened against MCF-7 and A549 cell lines, with compound 11 showing particularly strong activity, with IC₅₀ values of 5.4 µM and 4.3 µM, respectively. zu.edu.eg

| Compound/Analog | Cell Line | Assay | IC₅₀ / GI₅₀ Value | Reference |

| Pyrazole Derivative 43 | MCF-7 (Breast) | Cytotoxicity | 0.25 µM | nih.gov |

| Doxorubicin (Standard) | MCF-7 (Breast) | Cytotoxicity | 0.95 µM | nih.gov |

| Pyrazole Derivative 33 | HCT-116, MCF-7, HepG2, A549 | Cytotoxicity | < 23.7 µM | nih.gov |

| Pyrazole Derivative 5b | K562 (Leukemia) | Growth Inhibition | 0.021 µM | nih.gov |

| Pyrazole Derivative 5b | A549 (Lung) | Growth Inhibition | 0.69 µM | nih.gov |

| ABT-751 (Standard) | K562, A549 | Growth Inhibition | - | nih.gov |

| Pyrazine Derivative 11 | MCF-7 (Breast) | MTT Assay | 5.4 µM | zu.edu.eg |

| Pyrazine Derivative 11 | A549 (Lung) | MTT Assay | 4.3 µM | zu.edu.eg |

The anticancer effects of pyrazole analogs are often mediated through their interaction with specific molecular pathways crucial for cancer cell survival and proliferation. Key targets include cyclin-dependent kinases (CDKs) and topoisomerases. nih.govrsc.org

Several pyrazole derivatives have been identified as potent inhibitors of CDK2. nih.gov For example, compounds 33 and 34, which showed excellent cytotoxicity, also revealed significant inhibitory activity toward CDK2 with IC₅₀ values of 0.074 µM and 0.095 µM, respectively. nih.gov In a different study, a series of pyrazole derivatives were screened for CDK2 inhibition, with the most promising candidates exhibiting IC₅₀ values ranging from 0.96 µM to 3.82 µM. rsc.org Western blot analysis confirmed the inhibitory effects of these compounds on CDK2 in HCT-116 cell lines. rsc.org

DNA topoisomerase II (TOP2) is another critical target for anticancer drugs. frontiersin.org While poison inhibitors of TOP2 like etoposide (B1684455) are clinically used, they are associated with serious side effects. Catalytic inhibitors, which suppress cancer cell proliferation with low cytotoxicity, are considered promising alternatives. frontiersin.org Research has focused on identifying new TOP2 catalytic inhibitors, and various heterocyclic compounds, including those with structures related to the bromopyridine moiety, have been investigated. frontiersin.orgnih.gov For instance, a bromophenyl derivative was identified as a potential lead inhibitor of Topoisomerase I. researchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target in cancer therapy. nih.gov Pyrazole derivatives have emerged as a significant class of compounds with anti-angiogenic properties. nih.govresearchgate.net

The anti-angiogenic activity of these compounds is often evaluated in preclinical models, such as the chick chorioallantoic membrane (CAM) assay. A novel series of pyrazole benzothiazole (B30560) hybrids were screened for their potential as anticancer and antiangiogenic agents. nih.govmdpi.com One compound exhibited potent activity against several cancer cell lines and was noted for its antiangiogenic potential. nih.govmdpi.com The mechanism of action for many anti-angiogenic pyrazoles involves the inhibition of key signaling pathways, such as those mediated by the vascular endothelial growth factor (VEGF) and its receptor VEGFR-2, which are critical regulators of endothelial cell proliferation and migration. nih.govresearchgate.net Some pyrazole derivatives have been shown to inhibit the proliferation of endothelial cells, and in vivo assays like the matrigel (B1166635) plug assay have confirmed their ability to block angiogenesis. kuleuven.be

Antioxidant Activities of Pyrazole-Containing Compounds

Oxidative stress is implicated in the pathology of numerous diseases, prompting the search for new and effective antioxidant agents. nih.gov Pyrazole derivatives have been extensively studied for their antioxidant properties. mdpi.comnih.gov The antioxidant potential of these compounds is often assessed through in vitro radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays. nih.gov

In one study, a series of novel thienyl-pyrazoles were synthesized and evaluated for their antioxidant activity. nih.gov Two compounds, 5g and 5h, demonstrated excellent DPPH radical scavenging activity with IC₅₀ values of 0.245 ± 0.01 µM and 0.284 ± 0.02 µM, respectively, which were superior to the standard antioxidant ascorbic acid (IC₅₀ = 0.483 ± 0.01 µM). nih.gov These compounds also showed potent hydroxyl radical scavenging activity. nih.gov

Another study investigating novel pyrazole hybrids found several compounds with excellent radical scavenging activity in DPPH, NO, and superoxide (B77818) radical scavenging assays, comparable to ascorbic acid. nih.gov Structure-activity relationship studies have indicated that the presence of amino and hydroxyl groups on the pyrazole nucleus can be important for antioxidant activity. researchgate.net The ability of these compounds to scavenge free radicals and inhibit lipid peroxidation correlates with their other biological activities, such as anti-inflammatory effects. mdpi.com

| Compound/Analog | Assay | Activity (IC₅₀) | Standard | Standard Activity (IC₅₀) | Reference |

| Thienyl-pyrazole 5g | DPPH Scavenging | 0.245 ± 0.01 µM | Ascorbic Acid | 0.483 ± 0.01 µM | nih.gov |

| Thienyl-pyrazole 5h | DPPH Scavenging | 0.284 ± 0.02 µM | Ascorbic Acid | 0.483 ± 0.01 µM | nih.gov |

| Thienyl-pyrazole 5g | Hydroxyl Scavenging | 0.905 ± 0.01 µM | BHA | 1.739 ± 0.01 µM | nih.gov |

| Thienyl-pyrazole 5h | Hydroxyl Scavenging | 0.892 ± 0.01 µM | BHA | 1.739 ± 0.01 µM | nih.gov |

Enzyme Inhibition Studies: Identification of Specific Molecular Targets

Analogs of 1-(5-Bromopyridin-2-yl)-1H-pyrazol-3-amine, belonging to the broader class of pyrazole derivatives, have been the subject of numerous studies to identify their specific molecular targets. These investigations have revealed significant inhibitory activity against several key enzymes implicated in a range of diseases.

Notably, certain brominated pyrazole derivatives have demonstrated the ability to inhibit bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. This mechanism of action is crucial for their antibacterial effects. For instance, a series of novel coumarin-pyrazole carboxamide derivatives were synthesized and evaluated for their inhibitory action against these enzymes. Selected compounds from this series exhibited potent inhibition of Topoisomerase II and Topoisomerase IV, with IC50 values ranging from 9.4 to 25 mg/L. researchgate.net Another study on pyrazole-thiazole derivatives identified compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with molecular docking studies suggesting topoisomerase II and IV as the likely molecular targets. nih.gov

The pyrazole scaffold is also a known pharmacophore for monoamine oxidase (MAO) inhibitors. Halogenated pyrazoline derivatives, including those with bromo-substituents, have been shown to be potent and selective inhibitors of MAO-B. In one study, a series of halogenated pyrazolines were evaluated, with the bromo-substituted analog (EH8) showing an IC50 value of 4.31 µM against MAO-A and potent inhibition of MAO-B. nih.gov Another series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be reversible and non-competitive inhibitors of various amine oxidases, with one derivative showing a potent MAO inhibitor activity with a Ki of about 10⁻⁸ M.

Furthermore, pyrazole-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs). A series of pyrazole-based benzene (B151609) sulfonamides were designed and synthesized as inhibitors for human carbonic anhydrase isoforms hCAII, hCAIX, and hCAXII. Several of these derivatives were found to be more active than the standard inhibitor acetazolamide, with some compounds exhibiting IC50 values in the submicromolar range. rsc.org For example, compound 4k inhibited hCAII with an IC50 of 0.24 µM, compound 4j inhibited hCAIX with an IC50 of 0.15 µM, and compound 4g blocked hCAXII with an IC50 of 0.12 µM. rsc.org

| Compound Class | Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|---|

| Coumarin-pyrazole carboxamides | Bacterial Topoisomerase II/IV | IC50 = 9.4-25 mg/L | researchgate.net |

| Halogenated Pyrazolines (Bromo-substituted analog EH8) | Monoamine Oxidase A (MAO-A) | IC50 = 4.31 µM | nih.gov |

| Pyrazole-based benzene sulfonamide (4k) | Human Carbonic Anhydrase II (hCAII) | IC50 = 0.24 µM | rsc.org |

| Pyrazole-based benzene sulfonamide (4j) | Human Carbonic Anhydrase IX (hCAIX) | IC50 = 0.15 µM | rsc.org |

| Pyrazole-based benzene sulfonamide (4g) | Human Carbonic Anhydrase XII (hCAXII) | IC50 = 0.12 µM | rsc.org |

Broader Therapeutic Areas: Investigations in CNS, Metabolic Diseases, and Antiviral Activity

The versatile pyrazole scaffold has prompted research into its therapeutic potential beyond enzyme inhibition, with significant findings in the areas of central nervous system (CNS) disorders, metabolic diseases, and antiviral applications.

In the realm of CNS disorders, pyrazoline derivatives have been extensively studied for their antidepressant and anxiolytic properties. nih.gov The mechanism of action for their antidepressant effects is often attributed to their ability to inhibit monoamine oxidase A (MAO-A). chula.ac.th For example, in vivo studies using the tail suspension test (TST) and forced swimming test (FST) in mice have demonstrated the antidepressant-like effects of various pyrazoline derivatives. banglajol.inforesearchgate.net One study found that synthesized pyrazoline derivatives showed a significant reduction in immobility time in these models, indicating potential antidepressant activity. researchgate.net

The potential of pyrazole analogs in treating metabolic diseases has also been an area of active investigation. Notably, 1,5-diaryl pyrazole derivatives have been synthesized and evaluated for their hypoglycemic activity. In an in vivo model, certain compounds demonstrated a significant reduction in plasma glucose levels, with some showing a 60-64% decrease seven hours after administration, an effect that surpassed the reference drug glibenclamide. nih.gov Furthermore, pyrazole-based 2,4-thiazolidinedione (B21345) derivatives have been explored as peroxisome proliferator-activated receptor-γ (PPAR-γ) modulators for their antidiabetic effects. nih.gov In a streptozotocin-induced diabetic rat model, some of these compounds showed significant blood glucose-lowering effects. nih.gov

The antiviral activity of pyrazole derivatives has been documented against a wide array of viruses. For instance, certain pyrazole derivatives have shown inhibitory activity against coronaviruses. A study on hydroxyquinoline-pyrazole candidates revealed promising antiviral activity against SARS-CoV-2, MERS-CoV, and HCoV-229E. nih.gov The pyrazolylhydrazide (Hyd) derivative, for example, exhibited an IC50 of 0.054 mg/mL against SARS-CoV-2 and 0.0277 mg/mL against HCoV-229E. nih.gov Another study identified a 7H-pyrrolo[2,3-d]pyrimidine analog with a pyrazole-like core that demonstrated strong antiviral activity against the Zika virus (ZIKV), with an EC50 value of 5.25 µM in a reporter assay and 5.21 µM in a titer-reduction assay. mdpi.com

| Therapeutic Area | Compound Class | Activity/Target | Observed Effect | Reference |

|---|---|---|---|---|

| CNS | Pyrazoline derivatives | Antidepressant (MAO-A inhibition) | Reduced immobility in tail suspension and forced swim tests | chula.ac.thbanglajol.inforesearchgate.net |

| Metabolic Diseases | 1,5-Diaryl pyrazole derivatives | Hypoglycemic | Up to 64% reduction in plasma glucose | nih.gov |

| Metabolic Diseases | Pyrazole-based 2,4-thiazolidinediones | Antidiabetic (PPAR-γ modulation) | Significant blood glucose lowering | nih.gov |

| Antiviral | Pyrazolylhydrazide (Hyd) | SARS-CoV-2 | IC50 = 0.054 mg/mL | nih.gov |

| HCoV-229E | IC50 = 0.0277 mg/mL | |||

| Antiviral | 7H-Pyrrolo[2,3-d]pyrimidine analog | Zika Virus (ZIKV) | EC50 = 5.21 µM (titer-reduction) | mdpi.com |

Advanced Applications and Future Research Directions

Utilization of 1-(5-Bromopyridin-2-yl)-1H-pyrazol-3-amine in Materials Science

The field of materials science has shown a burgeoning interest in heterocyclic compounds due to their unique photophysical and electronic properties. Pyrazole (B372694) derivatives, in particular, are investigated for their potential in developing sensors and organic materials. mdpi.com The conjugation within the pyrazole ring system can lead to intrinsic photophysical behaviors, which are highly sought after for applications in electronics and photonics. mdpi.com

For compounds similar to this compound, which link pyridine (B92270) and pyrazole units, significant potential lies in the creation of luminescent materials. Metal complexes incorporating (pyrazolyl)pyridine ligands have been noted for their luminescent properties, which are crucial for the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net Furthermore, related pyrazole derivatives have been identified as promising candidates for use as photosensitizers in photovoltaic systems, a role attributed to their favorable oscillator strength. researchgate.net Research into gold pyrazolate clusters has also revealed intense, temperature-dependent emission in the solid state, a key property for advanced optical materials. nih.gov Future research could focus on synthesizing polymers or metal-organic frameworks (MOFs) from the this compound monomer, potentially yielding materials with novel conductive, luminescent, or sensory capabilities.

Table 1: Potential Applications of Pyrazole-Pyridine Scaffolds in Materials Science

| Application Area | Relevant Property | Example from Similar Compounds |

|---|---|---|

| Organic Electronics | Luminescence | Metal complexes of (pyrazolyl)pyridine ligands used in OLEDs. researchgate.net |

| Photovoltaics | Photosensitization | Pyrazole derivatives with high oscillator strength for solar cells. researchgate.net |

| Sensors | Photophysical Response | Conjugated pyrazole systems for ion detection. mdpi.com |

| Advanced Optics | Solid-State Emission | Gold pyrazolate clusters with thermo-responsive luminescence. nih.gov |

Coordination Chemistry and Ligand Design for Metal Complexes

The structural arrangement of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. Pyrazole-based chelating ligands are known to form a wide variety of coordination complexes with numerous metal ions, resulting in diverse coordination geometries and nuclearities. researchgate.net The target molecule features multiple potential coordination sites: the pyridine nitrogen atom and the adjacent pyrazole nitrogen atom can act as a bidentate N,N-donor, a motif highly prevalent in coordination chemistry. researchgate.net

This "pyrazolylpyridine" framework is analogous to the well-studied 2,2'-bipyridine (B1663995) ligands and offers several advantages, including ease of synthesis and the ability to be deprotonated at the pyrazole N-H group to function as a bridging anion. researchgate.net The presence of the 3-amino group provides an additional potential donor site, allowing for more complex coordination modes or serving as a point for further functionalization. Research has demonstrated that pyridine- and pyrazole-based ligands can form stable complexes with a range of transition metals, including Ni(II), Co(II), Ag(I), Zn(II), and Fe(II). mdpi.commdpi.com These complexes can exhibit interesting supramolecular assemblies stabilized by non-covalent interactions. mdpi.com

Future work could involve synthesizing and characterizing metal complexes of this compound with various transition metals to explore their catalytic, magnetic, and optical properties. The bromo- and amino-functional groups offer sites for post-coordination modification, enabling the fine-tuning of the electronic properties of the resulting metal complexes.

Strategies for Enhancing Molecular Selectivity and Efficacy

In medicinal chemistry, achieving high selectivity for a biological target is paramount to maximizing therapeutic efficacy while minimizing off-target effects. Heterocyclic scaffolds like this compound are instrumental in this optimization process. rroij.com Strategic modifications to the core structure can fine-tune physicochemical properties such as solubility, lipophilicity, and polarity, which in turn influences the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and its selectivity. nih.govnih.gov

Several strategies could be employed to enhance the selectivity of derivatives of this compound:

Substitution Pattern Modification : The bromine atom on the pyridine ring can be replaced with various other functional groups through cross-coupling reactions. Introducing different substituents can alter the electronic distribution and steric profile of the molecule, leading to more specific interactions with a target protein. For instance, adding fluorine atoms is a known strategy to boost the bioactivity and modify the binding properties of drug candidates. mdpi.com

Functional Group Interconversion : The amino group on the pyrazole ring is a key handle for derivatization. It can be acylated, alkylated, or used to form new heterocyclic rings, thereby exploring new chemical space and potentially discovering interactions with different pockets of a target enzyme or receptor.

Bioisosteric Replacement : Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can improve potency and selectivity. For example, the pyrazole ring itself is often used as a bioisostere for other aromatic systems in drug design.

By systematically applying these strategies, researchers can develop analogues with improved potency and a more desirable selectivity profile for specific biological targets. rroij.com

Development of Novel Heterocyclic Scaffolds Derived from the this compound Core

The this compound core is an ideal starting point for the synthesis of more complex, fused heterocyclic systems. Aminopyrazoles are well-established precursors for building pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, through condensation reactions with bielectrophilic reagents. beilstein-journals.orgresearchgate.net The amino group at the 3-position and the adjacent endocyclic nitrogen atom provide the necessary nucleophilic centers for these cyclization reactions.

Table 2: Synthetic Pathways for Novel Scaffolds

| Reagent Type | Resulting Scaffold | Description | Reference |

|---|---|---|---|

| β-Diketones | Pyrazolo[1,5-a]pyrimidine (B1248293) | Cyclocondensation reaction with the aminopyrazole moiety. | beilstein-journals.org |

| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine | Aza-Diels-Alder type reactions or related cyclizations. | researchgate.net |

| Hydrazonoyl Chlorides | Pyrazolo[5,1-c] beilstein-journals.orgmdpi.comchim.ittriazine | Reaction with the amino group and subsequent cyclization. | mdpi.comnih.gov |

| Multicomponent Reactions | Fused Pyrazoloazines | One-pot synthesis involving the aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. | tandfonline.com |

The development of new synthetic methodologies, including microwave-assisted and multicomponent reactions, has enhanced the efficiency and regioselectivity of these transformations. mdpi.com Future research can leverage the reactivity of the amino group and the bromine atom (via cross-coupling) to construct a diverse library of novel fused heterocycles. These new scaffolds could possess unique three-dimensional shapes and functionalities, making them valuable for screening against a wide range of biological targets.

Synergistic Approaches in Combination Therapies and Multitarget Ligand Design

Complex diseases often involve multiple biological pathways, making single-target drugs insufficient for effective treatment. nih.gov This has led to a growing interest in multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets. springernature.com The this compound scaffold, which combines two biologically significant heterocycles, is a prime candidate for MTDL design. Both pyrazole and pyridine moieties are "privileged structures" found in numerous approved drugs and bioactive compounds. mdpi.comnih.govnih.gov

The design strategy for MTDLs often involves linking or merging two distinct pharmacophores. In this case, the pyrazole and pyridine rings can each be tailored to interact with a different target. For example, pyrazole derivatives have been designed as multitarget inhibitors of enzymes like cholinesterases and carbonic anhydrases. nih.gov Many pyrazole-based anticancer agents are also known to interact with multiple targets, such as various protein kinases. nih.gov

Future research could focus on rationally designing derivatives of this compound where one part of the molecule is optimized for a specific kinase, for example, while the other part is modified to inhibit a different target involved in the same disease pathology. This approach aims to achieve a synergistic therapeutic effect, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-(5-Bromopyridin-2-yl)-1H-pyrazol-3-amine?

The compound is typically synthesized via multi-step reactions. A common approach involves coupling 5-bromopyridine-2-amine with pyrazole precursors under palladium-catalyzed cross-coupling conditions. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through cyclization and formylation steps, followed by acylation and thiourea derivatization . Solvent systems such as ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) with p-toluenesulfonic acid (p-TSA) as a catalyst improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR (e.g., δ 8.28 ppm for pyridine protons) and C NMR confirm structural assignments, including bromine and amine group positions .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (exact mass: 227.046 Da) and isotopic patterns due to bromine .

Q. What are the known biological targets of this compound in medicinal chemistry?

The compound exhibits inhibitory activity against cholinesterase and monoamine oxidase enzymes, making it relevant for neurodegenerative disease research. Its pyrazole core allows for structural modifications to enhance binding affinity .

Q. How to address solubility challenges during in vitro assays?

Use polar aprotic solvents like DMSO for stock solutions, ensuring concentrations remain below precipitation thresholds (<10% v/v). For aqueous buffers, co-solvents like PEG-400 or cyclodextrin derivatives can improve solubility .

Advanced Research Questions

Q. How can regioselectivity issues be mitigated during the synthesis of bromopyridyl pyrazole derivatives?

Regioselectivity is controlled by:

- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) on the pyridine ring to direct coupling reactions.

- Catalytic Systems : Optimizing palladium/ligand combinations (e.g., Pd(OAc) with XPhos) to favor cross-coupling at the 5-position of pyridine .

Q. What computational methods predict the reactivity of bromopyridyl pyrazole derivatives?

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., bromine substitution effects on pyridine ring reactivity).

- Molecular Docking : Models interactions with biological targets (e.g., cholinesterase active sites) to guide structure-activity relationship (SAR) studies .

Q. How to resolve discrepancies in crystallographic data interpretation?

Use the SHELX suite (e.g., SHELXL for refinement) to analyze high-resolution data. Check for twinning or disorder using the R metric. For ambiguous electron density, iterative refinement with restraints on bond lengths/angles improves model accuracy .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Lipophilicity Adjustments : Introduce hydrophilic groups (e.g., hydroxyl, amine) to the pyrazole ring to lower logP.

- Metabolic Stability : Replace labile bromine with fluorine to reduce CYP450-mediated degradation. Validate via liver microsome assays .

Q. How to validate synthetic intermediates with conflicting spectral data?

Q. What analytical workflows confirm compound purity for biological testing?

- HPLC-PDA/MS : Uses reverse-phase chromatography (C18 column) with UV (254 nm) and MS detection.

- Elemental Analysis : Validates %C, %H, %N within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Detects solvent/moisture residues (<0.5% w/w) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

- Assay Conditions : Compare buffer pH, temperature, and enzyme concentrations. For example, cholinesterase inhibition IC values vary with assay pH due to protonation of the pyrazole amine .

- Structural Variants : Confirm if discrepancies arise from regioisomeric impurities (e.g., 3- vs. 5-bromopyridine derivatives) using LC-MS/MS .

Q. Why do crystallographic and DFT-predicted bond lengths differ?

Crystallographic data reflect solid-state packing effects, while DFT models gas-phase geometry. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds) that distort bond lengths .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.